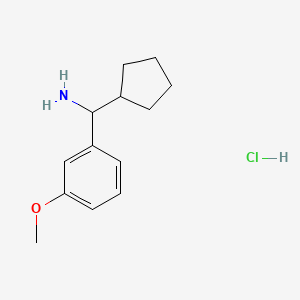
Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride
説明
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed amination of cyclopentyl bromide with 3-methoxyaniline under an inert atmosphere, typically using a ligand such as BINAP and a base like sodium tert-butoxide.
Reductive Amination: This involves the reaction of cyclopentanone with 3-methoxybenzaldehyde in the presence of ammonia and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: The industrial production of Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Cyclopentyl(3-methoxyphenyl)methanone
Reduction: Cyclopentyl(3-methoxyphenyl)methanamine
Substitution: Various substituted amine derivatives
科学的研究の応用
Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a ligand in biological studies to investigate receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals targeting neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to biological responses. The exact mechanism can vary depending on the context of its use and the specific biological system involved.
類似化合物との比較
Cyclopentyl(3-methoxyphenyl)methanamine hydrochloride is unique due to its specific structural features. Similar compounds include:
Cyclopentyl(2-methoxyphenyl)methanamine hydrochloride: Similar structure but with a different position of the methoxy group.
Cyclopentyl(4-methoxyphenyl)methanamine hydrochloride: Another positional isomer with the methoxy group at the para position.
Cyclopentyl(3-hydroxyphenyl)methanamine hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.
These compounds differ in their chemical properties and biological activities, highlighting the importance of structural variations in determining their applications.
特性
IUPAC Name |
cyclopentyl-(3-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10;/h4,7-10,13H,2-3,5-6,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAODJYJVGEDEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1489333.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1489334.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1489335.png)

![Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1489339.png)
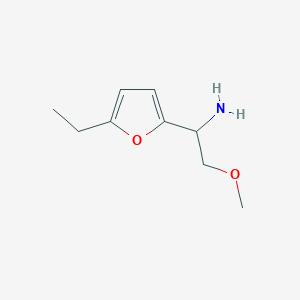

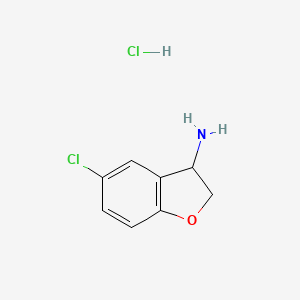


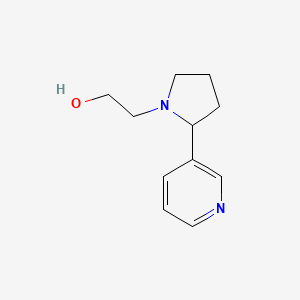
![2-Azaspiro[4.7]dodecane](/img/structure/B1489348.png)
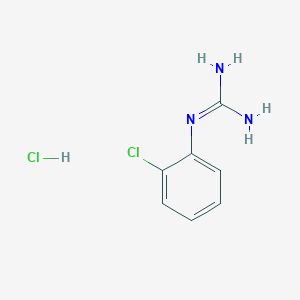
![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)
